Dexloxiglumide, the (R)-enantiomer of loxiglumide, is a potent and selective antagonist of the CCK1 receptor subtype. [ [] ] It is twice as potent as the racemic compound because the anti-CCK activity is specific to the (R)-form. [ [] ] Dexloxiglumide is a synthetic compound developed for research purposes to investigate the role of CCK1 receptors in various physiological processes. [ [] ] This research primarily focuses on its potential applications within the gastrointestinal system. [ [] ]
Dexloxiglumide exerts its effects by selectively binding to and antagonizing CCK1 receptors. [ [, , , ] ] This antagonism blocks the actions of cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal functions. [ [, ] ] By blocking CCK1 receptors, Dexloxiglumide influences processes such as gastric emptying, gallbladder contraction, and intestinal transit. [ [, ] ] For instance, it has been shown to accelerate gastric emptying and slow down transit in the proximal colon. [ [] ]
Dexloxiglumide has been instrumental in research investigating the role of CCK in regulating gastric emptying. Studies using Dexloxiglumide have demonstrated that blocking CCK1 receptors can accelerate gastric emptying in both healthy individuals and patients with functional gastrointestinal disorders. [ [, , , ] ] These findings highlight the involvement of CCK in modulating gastric motility and suggest that CCK1 receptor antagonists like Dexloxiglumide might have therapeutic potential in managing gastric emptying disorders. [ [, ] ]
Dexloxiglumide has been used in research to explore the impact of CCK on intestinal transit. Studies have shown that Dexloxiglumide can influence colonic transit, particularly in the proximal colon, where it has been observed to delay transit. [ [, , ] ] These findings suggest a complex role of CCK in regulating intestinal motility, with potential implications for understanding and managing conditions like constipation-predominant irritable bowel syndrome (IBS-C). [ [, , , ] ]
Dexloxiglumide has been utilized to study the influence of CCK on gastrointestinal sensations, including those related to fullness, bloating, and pain. Research suggests that Dexloxiglumide can modulate these sensations, potentially by affecting gastric accommodation and reducing the sensitivity to intestinal gas. [ [, , ] ] These findings contribute to a better understanding of visceral hypersensitivity in conditions like functional dyspepsia and IBS. [ [, ] ]
Dexloxiglumide has been employed in research examining the role of CCK in regulating the secretion of other gastrointestinal hormones, such as GLP-1, PYY, and ghrelin. Studies have shown that blocking CCK1 receptors with Dexloxiglumide can influence the release of these hormones in response to fat intake. [ [, , ] ] These findings highlight the complex interplay between CCK and other gut hormones in regulating digestion, appetite, and energy balance.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: